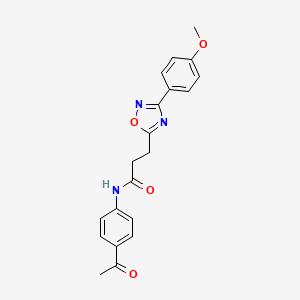
N-(5-chloro-2-phenoxyphenyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-phenoxyphenyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide, also known as CPM-157 or BPC-157, is a synthetic peptide with potential therapeutic applications. It has been studied extensively in recent years due to its ability to promote healing and regeneration of various tissues in the body.
Scientific Research Applications
N-(5-chloro-2-phenoxyphenyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide has been studied extensively for its potential therapeutic applications. It has been shown to promote healing and regeneration of various tissues in the body, including bone, muscle, tendon, and skin. It has also been studied for its potential anti-inflammatory and analgesic effects.
Mechanism of Action
The exact mechanism of action of N-(5-chloro-2-phenoxyphenyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide is not fully understood. However, it is believed to work by promoting the production of growth factors and increasing angiogenesis, or the formation of new blood vessels. This, in turn, promotes the healing and regeneration of damaged tissues.
Biochemical and Physiological Effects:
N-(5-chloro-2-phenoxyphenyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase cell proliferation and migration, promote collagen synthesis, and reduce inflammation. It has also been shown to increase the expression of genes involved in tissue repair and regeneration.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(5-chloro-2-phenoxyphenyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide is its ability to promote healing and regeneration of various tissues in the body. This makes it a potentially valuable tool for researchers studying tissue repair and regeneration. However, one limitation of N-(5-chloro-2-phenoxyphenyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide is its complex synthesis method, which can make it difficult to obtain in large quantities.
Future Directions
There are a number of future directions for research on N-(5-chloro-2-phenoxyphenyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide. One area of interest is the potential use of N-(5-chloro-2-phenoxyphenyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide for the treatment of osteoporosis, a condition characterized by a loss of bone density. N-(5-chloro-2-phenoxyphenyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide has been shown to promote the formation of new bone tissue, making it a potentially valuable treatment option for this condition. Another area of interest is the potential use of N-(5-chloro-2-phenoxyphenyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide for the treatment of chronic wounds, which are often difficult to heal and can lead to serious complications. N-(5-chloro-2-phenoxyphenyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide has been shown to promote the healing of skin wounds, making it a potentially valuable treatment option for this condition as well.
Synthesis Methods
N-(5-chloro-2-phenoxyphenyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide is synthesized through a complex series of chemical reactions. The first step involves the synthesis of the peptide backbone, which is then modified through the addition of various functional groups. The final product is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
properties
IUPAC Name |
N,N-dibenzyl-3-(dimethylsulfamoyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-25(2)31(28,29)23-16-21(14-15-22(23)30-3)24(27)26(17-19-10-6-4-7-11-19)18-20-12-8-5-9-13-20/h4-16H,17-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBXKCTWGDFLTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dibenzyl-3-(dimethylsulfamoyl)-4-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7710598.png)



![2-methyl-N'-(propan-2-ylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7710628.png)
